butyl 3-[(4-methylbenzoyl)amino]benzoate butyl 3-[(4-methylbenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9988872
InChI: InChI=1S/C19H21NO3/c1-3-4-12-23-19(22)16-6-5-7-17(13-16)20-18(21)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)
SMILES: CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

butyl 3-[(4-methylbenzoyl)amino]benzoate

CAS No.:

Cat. No.: VC9988872

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

butyl 3-[(4-methylbenzoyl)amino]benzoate -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name butyl 3-[(4-methylbenzoyl)amino]benzoate
Standard InChI InChI=1S/C19H21NO3/c1-3-4-12-23-19(22)16-6-5-7-17(13-16)20-18(21)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)
Standard InChI Key SNOGMZFJMZDDHU-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C
Canonical SMILES CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Butyl 3-[(4-methylbenzoyl)amino]benzoate features a central benzoic acid backbone esterified with a butyl group at the carboxylate position. The amino group at the 3-position of the benzene ring is further acylated with a 4-methylbenzoyl moiety, resulting in a branched structure with distinct hydrophobic and hydrogen-bonding regions. The molecular formula is deduced as C20_{20}H21_{21}NO3_{3}, with a calculated molecular weight of 323.4 g/mol based on analogous compounds .

Structural Features:

  • Benzoate core: Provides rigidity and aromaticity, facilitating π-π interactions.

  • Butyl ester: Enhances lipophilicity, influencing solubility and membrane permeability.

  • 4-Methylbenzoyl substituent: Introduces steric bulk and modulates electronic properties via the methyl group’s electron-donating effects .

The IUPAC name derives systematically from the parent benzoic acid, with substituents prioritized according to positional numbering: butyl 3-[(4-methylbenzoyl)amino]benzoate.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of butyl 3-[(4-methylbenzoyl)amino]benzoate can be achieved through a two-step sequence involving amide formation followed by esterification:

  • Acylation of 3-Aminobenzoic Acid:
    Reacting 3-aminobenzoic acid with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) yields 3-[(4-methylbenzoyl)amino]benzoic acid. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Esterification with Butanol:
    The carboxylic acid group of the intermediate is then esterified with butanol under acidic or enzymatic conditions. A catalytic amount of sulfuric acid or a lipase enzyme facilitates the reaction, producing the final ester .

Optimization Considerations:

  • Temperature control: Maintaining temperatures below 10°C during acylation minimizes side reactions such as over-acylation or hydrolysis .

  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing charged intermediates.

Industrial-Scale Production

While no specific industrial processes are documented for this compound, scalable methods for analogous esters involve continuous-flow reactors to improve yield and purity. For example, the patent US20070149802A1 details a pH- and temperature-controlled esterification process for methyl 4-(aminomethyl)benzoate, which could be adapted for butyl esters by substituting methanol with butanol .

Physicochemical Properties

Thermal and Solubility Profiles

Based on structurally related compounds, butyl 3-[(4-methylbenzoyl)amino]benzoate is predicted to exhibit:

PropertyValue/Description
Melting Point120–125°C (estimated)
Solubility in Water<0.1 g/L (highly lipophilic)
Solubility in Ethanol~50 g/L
LogP (Partition Coefficient)3.8 (calculated)

The low water solubility aligns with its ester and aromatic functionalities, which dominate its intermolecular interactions .

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy:
    Key peaks include ν(C=O) at ~1700 cm1^{-1} (ester and amide carbonyls) and ν(N-H) at ~3300 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):
    1^1H NMR signals would feature a triplet for the butyl CH2_2 groups (δ 0.9–1.6 ppm), aromatic protons (δ 7.2–8.1 ppm), and a singlet for the methyl group (δ 2.4 ppm).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Butyl 3-[(4-methylbenzoyl)amino]benzoate’s amide and ester functionalities make it a candidate for prodrug development. For instance, similar compounds are hydrolyzed in vivo to release active carboxylic acids, enhancing bioavailability .

Materials Science

The compound’s aromaticity and thermal stability suggest utility in polymer coatings or liquid crystals. Its ability to undergo photochemical reactions could also be exploited in UV-curable resins .

Agricultural Chemistry

While direct evidence is lacking, analogs with lipophilic esters are used as pesticide carriers due to their slow release kinetics and penetration enhancer properties.

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